molecular formula C27H27N3O4 B2735226 3-(4-Acetylphenyl)-1-(4-((6,7-dimethoxy(3,4-dihydroisoquinolyl))methyl)phenyl)urea CAS No. 1022739-55-4

3-(4-Acetylphenyl)-1-(4-((6,7-dimethoxy(3,4-dihydroisoquinolyl))methyl)phenyl)urea

Cat. No.: B2735226
CAS No.: 1022739-55-4
M. Wt: 457.53
InChI Key: LFORUTRMZOQEKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Acetylphenyl)-1-(4-((6,7-dimethoxy(3,4-dihydroisoquinolyl))methyl)phenyl)urea is a useful research compound. Its molecular formula is C27H27N3O4 and its molecular weight is 457.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds structurally related to the specified chemical have been synthesized for antimicrobial evaluation. For instance, derivatives of quinazolinones have shown good antimicrobial activity, indicating potential applications in developing new antimicrobial agents. These findings emphasize the role of structural modification in enhancing biological activity, which could extend to compounds like 3-(4-Acetylphenyl)-1-(4-((6,7-dimethoxy(3,4-dihydroisoquinolyl))methyl)phenyl)urea in future research (Patel & Shaikh, 2011).

Electro-Fenton Degradation of Antimicrobials

The Electro-Fenton degradation process has been studied for the breakdown of antimicrobial agents, showcasing how similar chemical structures can be effectively degraded in environmental settings. This process may offer insights into managing pollutants related to the given chemical structure, highlighting the environmental implications of synthetic chemicals (Sirés et al., 2007).

Enzyme-linked Immunosorbent Assay Development

Research on urea derivatives, like isoproturon, involves developing sensitive detection methods for environmental monitoring. The creation of enzyme-linked immunosorbent assays (ELISAs) for these compounds underlines the importance of analytical techniques in tracking and managing the environmental presence of such chemicals (Katmeh et al., 1994).

Corrosion Inhibition

Urea derivatives have also been evaluated for their corrosion inhibition properties on metals in acidic conditions, suggesting potential industrial applications in protecting infrastructure against corrosion. This research avenue demonstrates the versatile utility of urea derivatives in fields beyond biological activity (Mistry et al., 2011).

Accelerating Effects in Epoxy Systems

Studies have shown that urea derivatives can act as accelerators in epoxy/dicyandiamide systems, enhancing the curing process. This application is particularly relevant in materials science, where optimizing the properties of polymers is crucial for various industrial applications (Wu Fei, 2013).

Properties

IUPAC Name

1-(4-acetylphenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O4/c1-17(31)19-6-10-22(11-7-19)30-27(32)29-21-8-4-18(5-9-21)14-24-23-16-26(34-3)25(33-2)15-20(23)12-13-28-24/h4-11,15-16H,12-14H2,1-3H3,(H2,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFORUTRMZOQEKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC3=NCCC4=CC(=C(C=C43)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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